

physicochemical properties of 1-N-Cbz-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-N-Cbz-pyrrolidine-3-carboxylic acid

Cat. No.: B061402

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-N-Cbz-pyrrolidine-3-carboxylic acid**

This document serves as a comprehensive technical guide on the core physicochemical properties of **1-N-Cbz-pyrrolidine-3-carboxylic acid**. Intended for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of data. It provides a foundational understanding of why these properties are critical and how they are reliably determined, empowering scientists to leverage this versatile building block to its fullest potential in complex synthetic endeavors.

Introduction: The Strategic Value of a Constrained Scaffold

In the intricate world of rational drug design, the selection of starting materials is a critical determinant of success. **1-N-Cbz-pyrrolidine-3-carboxylic acid**, available as both (R) and (S) enantiomers, is a premier chiral building block. Its value stems from the confluence of three key structural features:

- A Conformationally Rigid Pyrrolidine Ring: This saturated five-membered heterocycle introduces a degree of three-dimensional structure that is often essential for high-affinity and selective interactions with biological targets like enzymes and receptors.[1]

- A Versatile Carboxylic Acid Handle: The -COOH group is a cornerstone of synthetic chemistry, providing a reactive site for amide bond formation, esterification, and other crucial transformations in the assembly of complex molecules.
- A Robust N-Protecting Group: The carbobenzyloxy (Cbz or Z) group effectively masks the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions.^[2] Its renowned stability across a wide range of reaction conditions, coupled with its reliable removal via catalytic hydrogenolysis, makes it an ideal choice for multi-step syntheses.^[2]

A deep understanding of this molecule's physicochemical properties is not merely academic; it is a practical necessity for optimizing reaction conditions, predicting biological behavior, and ensuring the reproducibility of experimental outcomes.

Core Physicochemical Data

The fundamental properties of **1-N-Cbz-pyrrolidine-3-carboxylic acid** are summarized below. It is crucial to note the specific enantiomer when sourcing materials, as stereochemistry is paramount in biological applications.

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₅ NO ₄	[3][4]
Molecular Weight	249.26 g/mol	[3][4]
Appearance	White to off-white solid	[5]
Melting Point	96-98 °C ((S)-enantiomer)	[5]
Boiling Point (Predicted)	432.3 °C at 760 mmHg	[5][6]
Density (Predicted)	1.309 g/cm ³	[5][6]
pKa (Predicted)	4.46	[5]
LogP (Predicted)	1.67	[6]
CAS Number	192214-06-5 ((R)-enantiomer)	[3][6]
CAS Number	192214-00-9 ((S)-enantiomer)	[4][5]

Solubility Profile: The Foundation of Reactivity and Formulation

Solubility dictates nearly every aspect of a compound's utility, from the choice of reaction solvent to its behavior in biological assays. The "like dissolves like" principle is a useful starting point for understanding this compound's behavior.^[7] The polar carboxylic acid group imparts some aqueous solubility, while the larger, non-polar Cbz and pyrrolidine framework favors solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method remains the gold standard for determining equilibrium solubility.^[7] Its power lies in its simplicity and its direct measurement of a saturated state, providing a definitive solubility value under specific conditions.

Caption: Workflow for determining equilibrium solubility.

Detailed Step-by-Step Methodology:

- System Preparation: Add an excess of **1-N-Cbz-pyrrolidine-3-carboxylic acid** to a clear glass vial. The use of a significant excess is the cornerstone of this protocol, as it guarantees that the solution will reach saturation.
- Solvent Addition: Accurately dispense a known volume of the test solvent (e.g., purified water, phosphate-buffered saline) into the vial.
- Equilibration: Tightly seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (typically 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours. This extended period ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.^[7]
- Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For finer particles, centrifugation at a moderate speed can be used to create a clear supernatant.
- Sample Clarification: Carefully withdraw an aliquot of the clear supernatant. This sample must be immediately filtered through a 0.22 µm syringe filter to remove any microscopic particulate matter, which would otherwise lead to a gross overestimation of solubility.
- Quantification: Analyze the concentration of the compound in the filtered sample using a validated analytical method, typically reverse-phase HPLC with UV detection, by comparing the result against a standard curve of known concentrations.

Acidity Constant (pKa): Governing Ionization and Interaction

The pKa is a measure of the acidity of the carboxylic acid group. It defines the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and anionic (deprotonated) forms.^[8] This property is critical as it dictates the charge state of the molecule in different environments, profoundly influencing its solubility, membrane permeability, and potential to form ionic bonds with biological targets. Given its structure, the pKa is predicted to be approximately 4.46.^[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for empirically determining pKa values.^[9] The protocol is self-validating because the pKa is derived directly from the titration curve's half-equivalence point, where $\text{pH} = \text{pKa}$.^{[8][10]}

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology:

- Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in purified water. Prepare and standardize a titrant solution of a strong base, typically ~0.1 M NaOH.
- Calibration: Calibrate a pH meter using at least two, and preferably three, standard buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0). This step is critical for the trustworthiness of the pH measurements.^[9]
- Titration: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
- pKa Determination: Identify the equivalence point, which is the point of maximum slope on the titration curve (the center of the inflection). The volume of NaOH at this point is the equivalence volume (V_{eq}). The volume at the half-equivalence point is $V_{\text{eq}}/2$. The pKa is the pH value on the curve that corresponds to this half-equivalence volume.^[8]

Stability and Storage: Preserving Compound Integrity

The long-term stability of **1-N-Cbz-pyrrolidine-3-carboxylic acid** is excellent under appropriate conditions. However, awareness of potential degradation pathways is key to

preserving its purity.

- Storage Conditions: For long-term storage, the compound should be kept in a tightly sealed container at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., nitrogen or argon).[2] Standard laboratory conditions of 2-8°C are suitable for short-term use. [5][6]
- Chemical Stability: The Cbz group is generally stable to many acidic and basic conditions.[2] However, it is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C). Hydrolysis of the carbamate can occur under strongly acidic or basic conditions, especially at elevated temperatures. Storing in anhydrous aprotic solvents is recommended to prevent hydrolysis. [2]

Conclusion: An Empowered Approach to Synthesis

1-N-Cbz-pyrrolidine-3-carboxylic acid is more than just a chemical on a shelf; it is a strategic tool for constructing molecular complexity. A thorough, practical understanding of its physicochemical properties—solubility, pKa, and stability—is the mark of an experienced scientist. By employing the robust, self-validating protocols detailed in this guide, researchers can ensure the reliability of their results, streamline their synthetic workflows, and accelerate the journey from a simple building block to a novel therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. iris.unipa.it [iris.unipa.it]
2. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
3. (R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. scbt.com [scbt.com]

- 5. 192214-00-9 CAS MSDS ((S)-1-Cbz-pyrrolidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid | Chemsoc [chemsrc.com]
- 7. youtube.com [youtube.com]
- 8. web.williams.edu [web.williams.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physicochemical properties of 1-N-Cbz-pyrrolidine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061402#physicochemical-properties-of-1-n-cbz-pyrrolidine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com